Cas no 1805662-07-0 (3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride)

3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride is a specialized sulfonyl chloride derivative with a reactive benzenesulfonyl core functionalized with cyano, ethyl, and mercapto groups. Its key advantages include high reactivity as a sulfonylation reagent, making it valuable in organic synthesis for introducing sulfonyl functionalities into target molecules. The presence of the electron-withdrawing cyano group enhances electrophilicity, while the ethyl substituent moderates steric effects. The mercapto group offers additional reactivity for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where precise sulfonylation is required. It should be handled under inert conditions due to its sensitivity to moisture and air.
3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride structure
1805662-07-0 structure
Product name:3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride
CAS No:1805662-07-0
MF:C9H8ClNO2S2
MW:261.74831867218
CID:5010457

3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride
    • Inchi: 1S/C9H8ClNO2S2/c1-2-6-3-4-8(15(10,12)13)9(14)7(6)5-11/h3-4,14H,2H2,1H3
    • InChI Key: IUEBFBBEODHZDO-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=C(C#N)C=1S)CC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 367
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.3

3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010002142-1g
3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride
1805662-07-0 97%
1g
1,519.80 USD 2021-07-06

Additional information on 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride

3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride (CAS No. 1805662-07-0): An Overview of Its Structure, Synthesis, and Applications

3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride (CAS No. 1805662-07-0) is a versatile organic compound with a unique molecular structure that has garnered significant attention in recent years. This compound, characterized by its cyano, ethyl, and mercapto functionalities, along with the sulfonyl chloride group, offers a wide range of applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

The molecular formula of 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride is C10H9ClNO2S2. Its molecular weight is 271.71 g/mol. The compound's structure consists of a benzene ring substituted with a cyano group at the 3-position, an ethyl group at the 4-position, and a mercapto group at the 2-position. The sulfonyl chloride group is attached to the mercapto group, making it highly reactive and suitable for various chemical reactions.

In terms of synthesis, 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride can be prepared through a multi-step process involving the reaction of 3-cyano-4-ethylthiophenol with chlorosulfonic acid. This reaction is typically carried out under controlled conditions to ensure high yield and purity. The resulting product is a white to off-white solid that is soluble in common organic solvents such as dichloromethane and acetone.

The reactivity of 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride stems from its sulfonyl chloride functionality. This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates, respectively. These derivatives have found applications in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials.

In the pharmaceutical industry, 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride has been explored as a key intermediate in the synthesis of various drugs. For instance, recent studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. One notable example is the synthesis of a novel sulfonamide derivative that demonstrated significant inhibition of tumor growth in preclinical studies. This derivative was found to target specific enzymes involved in cancer progression, making it a promising candidate for further development.

Beyond pharmaceutical applications, 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride has also been utilized in materials science. Its unique combination of functional groups makes it an attractive building block for the synthesis of advanced materials with tailored properties. For example, researchers have used this compound to develop new types of polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.

In addition to its synthetic utility, 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride has been studied for its environmental impact. Recent research has focused on understanding the biodegradability and toxicity of this compound and its derivatives. Studies have shown that under certain conditions, the compound can be biodegraded by microorganisms present in soil and water environments. However, further research is needed to fully assess its environmental fate and potential risks.

The safety profile of 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride is an important consideration for its use in industrial settings. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment such as gloves and goggles should be worn when handling this compound to prevent skin contact and inhalation.

In conclusion, 3-Cyano-4-ethyl-2-mercaptobenzenesulfonyl chloride (CAS No. 1805662-07-0) is a valuable organic compound with a diverse range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and reactivity make it an important intermediate in the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern chemistry.

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